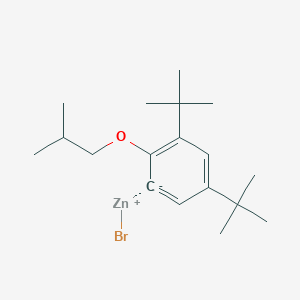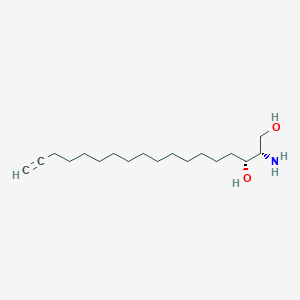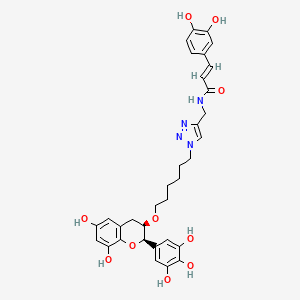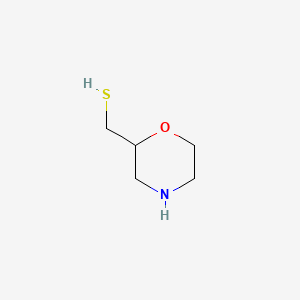
(3,5-Di-t-butyl-2-i-butyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and stability in THF, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-iso-butyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of the Grignard Reagent: The bromide compound is reacted with magnesium in dry THF to form the Grignard reagent.
Transmetalation: The Grignard reagent is then reacted with zinc bromide to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve anhydrous solvents and inert atmospheres.
Coupling Reactions: Palladium or nickel catalysts are often used, with conditions involving mild temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a coupling reaction with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide involves its role as a nucleophile or a coupling partner in various reactions. The zinc atom facilitates the transfer of the organic group to the electrophilic substrate, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.
(Diethoxyphosphoryl)difluoromethylzinc bromide: Another organozinc compound with different substituents.
Uniqueness
(3,5-di-tert-butyl-2-iso-butyloxyphenyl)zinc bromide is unique due to its specific substituents, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C18H29BrOZn |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-ditert-butyl-1-(2-methylpropoxy)benzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-13(2)12-19-16-10-9-14(17(3,4)5)11-15(16)18(6,7)8;;/h9,11,13H,12H2,1-8H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HOXCKZGEUSCARK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)

![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)



![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)



